molecular formula C38H55CoN2O4 B12498895 Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate

Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate

Cat. No.: B12498895
M. Wt: 662.8 g/mol
InChI Key: SZLTZRSRNDSBPH-UHFFFAOYSA-K
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Description

Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple tert-butyl groups and a cobalt ion in a +3 oxidation state. The presence of these bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate typically involves the reaction of cobalt(II) acetate with the appropriate ligand under controlled conditions. The ligand, 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate, is synthesized separately and then introduced to the cobalt(II) acetate solution. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield cobalt(2+) complexes, while oxidation reactions may produce various oxidized forms of the ligand .

Mechanism of Action

The mechanism of action of cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate involves its ability to participate in redox reactions. The cobalt ion can accept and donate electrons, making it an effective catalyst in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate is unique due to its complex structure and the presence of multiple tert-butyl groups. These groups provide steric hindrance, which can influence the compound’s reactivity and stability, making it a valuable catalyst in specific reactions .

Properties

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLTZRSRNDSBPH-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55CoN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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